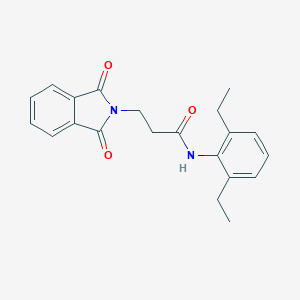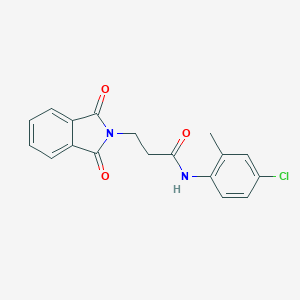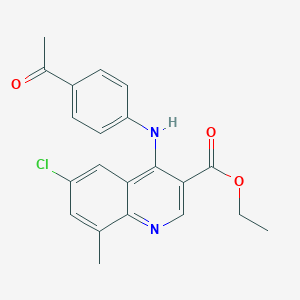
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and physiological effects:
Studies have shown that this compound may have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC, which are involved in cancer cell growth and proliferation. It may also modulate the expression of various genes that are involved in cancer cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate in lab experiments is its potential as a lead compound for the development of new anticancer drugs. However, one of the limitations is that the compound may not be suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the research and development of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability for use in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other scientific research areas.
In conclusion, this compound is a synthetic compound with potential applications in medicinal chemistry, antiviral, anti-inflammatory, and antibacterial research. Its mechanism of action is not fully understood, but it may exert its anticancer effects by inducing apoptosis and inhibiting cancer cell growth and proliferation. While it has advantages as a lead compound for the development of new anticancer drugs, its poor solubility and bioavailability limit its use in vivo. Several future directions for research and development of this compound include investigating its use in combination with other anticancer drugs, developing new derivatives with improved properties, and exploring its potential use in other scientific research areas.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate involves the reaction of 2-bromophenol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base, followed by the addition of 2-trifluoromethyl-4H-chromen-4-one. The resulting product is then purified through chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-chloro-4-nitrobenzoate has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been investigated for its anticancer properties. Other areas of research include its potential use as an antiviral, anti-inflammatory, and antibacterial agent.
Propriétés
Formule moléculaire |
C23H10BrClF3NO7 |
|---|---|
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C23H10BrClF3NO7/c24-15-3-1-2-4-17(15)35-20-19(30)14-8-6-12(10-18(14)36-21(20)23(26,27)28)34-22(31)13-7-5-11(29(32)33)9-16(13)25/h1-10H |
Clé InChI |
QPYVWOYCTZYAHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(F)(F)F)Br |
SMILES canonique |
C1=CC=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


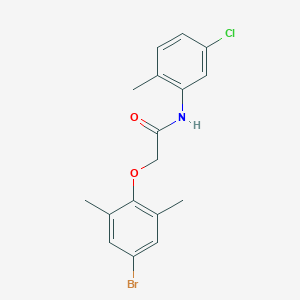
![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)

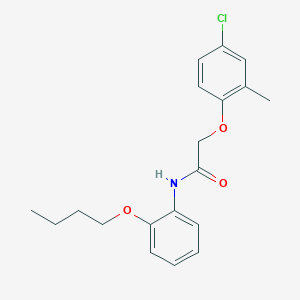

![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)


![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
